molecular formula C13H8N4O8 B12473432 2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide

2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide

Cat. No.: B12473432
M. Wt: 348.22 g/mol
InChI Key: KOFXGMPMEYXYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8N4O8 It is a derivative of benzamide, featuring nitro groups at the 3, 5, and 4 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide typically involves the nitration of a benzamide precursor. One common method involves the nitration of 2-hydroxybenzamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes, but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, contributing to the compound’s antimicrobial activity. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-3,5-dinitrobenzoic acid: Similar structure but lacks the N-(4-nitrophenyl) group.

    3,5-dinitrosalicylic acid: Contains nitro groups at the 3 and 5 positions but has a carboxyl group instead of an amide group.

Uniqueness

2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide is unique due to the presence of both nitro and hydroxyl groups on the benzene ring, as well as the N-(4-nitrophenyl) substitution. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H8N4O8

Molecular Weight

348.22 g/mol

IUPAC Name

2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H8N4O8/c18-12-10(5-9(16(22)23)6-11(12)17(24)25)13(19)14-7-1-3-8(4-2-7)15(20)21/h1-6,18H,(H,14,19)

InChI Key

KOFXGMPMEYXYCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.